molecular formula C11H14BF2NO4 B8006152 (3-{[(tert-Butoxy)carbonyl]amino}-2,4-difluorophenyl)boronic acid

(3-{[(tert-Butoxy)carbonyl]amino}-2,4-difluorophenyl)boronic acid

Cat. No.: B8006152
M. Wt: 273.04 g/mol
InChI Key: OFLSRPSCYOUXEV-UHFFFAOYSA-N
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Description

(3-{[(tert-Butoxy)carbonyl]amino}-2,4-difluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with tert-butoxycarbonyl (Boc) and amino groups, as well as two fluorine atoms. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (3-{[(tert-Butoxy)carbonyl]amino}-2,4-difluorophenyl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Introduction of Fluorine Atoms: Fluorine atoms are introduced onto the phenyl ring through electrophilic fluorination reactions.

    Formation of Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, typically using a palladium-catalyzed cross-coupling reaction with a boronic acid derivative.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to meet commercial demands.

Chemical Reactions Analysis

(3-{[(tert-Butoxy)carbonyl]amino}-2,4-difluorophenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-{[(tert-Butoxy)carbonyl]amino}-2,4-difluorophenyl)boronic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the design of enzyme inhibitors and probes for studying biological processes.

    Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-{[(tert-Butoxy)carbonyl]amino}-2,4-difluorophenyl)boronic acid is primarily related to its ability to interact with biological molecules through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for designing enzyme inhibitors and other bioactive compounds. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

(3-{[(tert-Butoxy)carbonyl]amino}-2,4-difluorophenyl)boronic acid can be compared with other boronic acid derivatives, such as:

    Phenylboronic Acid: Lacks the tert-butoxycarbonyl and fluorine substituents, making it less versatile in certain applications.

    4-Fluorophenylboronic Acid: Contains only one fluorine atom and lacks the tert-butoxycarbonyl and amino groups, resulting in different reactivity and applications.

    (3-Aminophenyl)boronic Acid: Lacks the tert-butoxycarbonyl and fluorine substituents, making it less suitable for certain synthetic applications.

The unique combination of substituents in this compound provides distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

[2,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF2NO4/c1-11(2,3)19-10(16)15-9-7(13)5-4-6(8(9)14)12(17)18/h4-5,17-18H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLSRPSCYOUXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)NC(=O)OC(C)(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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